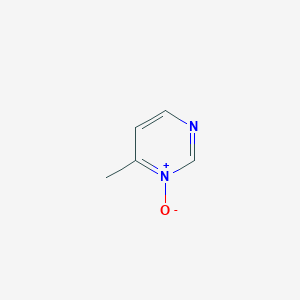

6-Methylpyrimidine 1-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O |

|---|---|

Molecular Weight |

110.11 g/mol |

IUPAC Name |

6-methyl-1-oxidopyrimidin-1-ium |

InChI |

InChI=1S/C5H6N2O/c1-5-2-3-6-4-7(5)8/h2-4H,1H3 |

InChI Key |

RFRRXGRVBPKDBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C=NC=C1)[O-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 6 Methylpyrimidine 1 Oxide and Pyrimidine N Oxides

Electrophilic Reactivity

Activation of the Pyrimidine (B1678525) Nucleus Towards Electrophilic Attack by N-Oxidation

The pyrimidine ring is inherently resistant to electrophilic aromatic substitution due to its electron-deficient nature. ttu.eeresearchgate.net The N-oxide group, as in 6-methylpyrimidine 1-oxide, serves to activate the ring towards electrophilic attack. This activation stems from the ability of the N-oxide oxygen to donate electron density back into the aromatic system through resonance. bhu.ac.in This donation partially counteracts the inductive electron withdrawal by the ring nitrogen atoms, thereby increasing the electron density at specific carbon atoms and making the ring more susceptible to attack by electrophiles.

The N-oxide function creates a dipolar species where the oxygen atom bears a partial negative charge and the ring nitrogen a partial positive charge. Mesomeric forms show that this electron donation from the oxygen atom increases the electron density primarily at the C2, C4, and C6 positions. chemtube3d.com This increased nucleophilicity of the ring carbons makes the pyrimidine N-oxide more reactive towards electrophiles compared to the unoxidized pyrimidine. bhu.ac.in While the pyrimidine ring itself is generally more susceptible to side reactions like decomposition or ring opening during oxidation processes, the resulting N-oxides are valuable intermediates for further functionalization. cdnsciencepub.com

Regioselectivity in Electrophilic Substitution (e.g., C2 and C4 positions)

In pyrimidine N-oxides, electrophilic substitution is directed to the positions that are most activated by electron donation from the N-oxide group. Drawing parallels with the well-studied pyridine (B92270) N-oxide system, electrophilic attack preferentially occurs at the C4 (para) and C2 (ortho) positions relative to the N-oxide group. chemtube3d.comyoutube.com Resonance structures of pyrimidine 1-oxide indicate enhanced electron density at the C2, C4, and C6 positions.

For this compound, the N-oxide is at the N1 position. Therefore, electrophilic attack would be predicted to occur at the C2, C4, and C6 positions. The presence of the methyl group at C6, a weak activating group, further influences this regioselectivity. In the analogous nitration of 3-methylpyridine-1-oxide, the reaction yields 3-methyl-4-nitropyridine-1-oxide, demonstrating a preference for the C4 position. orgsyn.org This suggests that for this compound, the C4 position would be a highly favored site for electrophilic substitution. The C2 position is also a potential site, while the C6 position is sterically hindered by the methyl group and electronically influenced by it.

Challenges and Strategies for Direct Electrophilic Substitution

Despite the activation provided by the N-oxide group, direct electrophilic substitution on pyrimidine N-oxides can still be challenging. The pyrimidine nucleus remains relatively electron-poor compared to benzene (B151609), often requiring harsh reaction conditions which can lead to low yields and undesirable side reactions, including decomposition or oxidation of the ring itself. cdnsciencepub.com

A primary challenge is controlling the reaction to achieve selective substitution without degrading the starting material. For instance, nitration often requires strong acids and high temperatures, which can cleave the N-oxide group or promote other unwanted reactions. orgsyn.org

Strategies to overcome these challenges include:

Introduction of Additional Activating Groups: The presence of other electron-donating groups (e.g., amino, methoxy) on the pyrimidine ring can further enhance its reactivity towards electrophiles, allowing for milder reaction conditions.

Use of Highly Reactive Electrophiles: Employing more potent electrophilic reagents can facilitate substitution under less forcing conditions, potentially improving yields and minimizing side products.

Careful Control of Reaction Conditions: Optimization of temperature, reaction time, and the choice of solvent is crucial to favor the desired substitution pathway over degradation.

| Reaction | Reagents | Major Product(s) | Observations |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro derivative | Requires forcing conditions; C4 is the primary site of attack. bhu.ac.inorgsyn.org |

| Halogenation | Br₂ / Oleum | 4-Bromo derivative | Electrophilic halogenation is directed to the activated C4 position. |

Nucleophilic Reactivity

Preferential Sites for Nucleophilic Attack (C2, C4, C6)

The electron-deficient character of the pyrimidine ring makes it inherently susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. ttu.ee The formation of an N-oxide enhances this reactivity. The N-oxide group exerts a strong electron-withdrawing inductive effect, further decreasing the electron density at the ortho (C2, C6) and para (C4) positions. This effect makes these carbons highly electrophilic and thus prime targets for nucleophiles. chinesechemsoc.org

In this compound, the sites most activated for nucleophilic attack are C2, C4, and C6.

C2 Position: Activated by both ring nitrogens (N1 and N3) and the inductive effect of the N-oxide at N1.

C4 Position: Activated by the N3 atom and the N-oxide group at N1 (para position).

C6 Position: Activated by the N1 atom and its attached oxide group.

The relative reactivity of these sites can be influenced by the nature of the nucleophile and the reaction conditions. For many pyrimidine systems, the C4 and C6 positions are particularly reactive. chinesechemsoc.org

Nucleophilic Displacement of Leaving Groups

The enhanced electrophilicity of the carbon atoms in pyrimidine N-oxides facilitates nucleophilic aromatic substitution (SNAr) reactions. When a good leaving group, such as a halide or a triazolo group, is present at one of the activated positions (C2, C4, or C6), it can be readily displaced by a wide range of nucleophiles. nih.gov The N-oxide group plays a crucial role in stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution. libretexts.org

For instance, 4-chloro-6-methylpyrimidine (B1361110) can be N-oxidized to form 4-chloro-6-methylpyrimidine 1-oxide. This compound is a valuable substrate for nucleophilic displacement reactions at the C4 position. The chlorine atom can be substituted by various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse array of 4-substituted 6-methylpyrimidine 1-oxides. cdnsciencepub.com This two-step sequence of N-oxidation followed by nucleophilic substitution is a powerful synthetic strategy for the functionalization of the pyrimidine ring.

| Substrate | Leaving Group | Position | Nucleophile | Product |

| 4-Chloro-6-methylpyrimidine 1-oxide | Cl⁻ | C4 | KNH₂ / NH₃ | 4-Amino-6-methylpyrimidine 1-oxide cdnsciencepub.com |

| 4-(1,2,4-triazol-1-yl)pyrimidine nucleoside | 1,2,4-triazole | C4 | Malononitrile | 4-(Dicyanomethyl)pyrimidine nucleoside nih.gov |

| 2-Bromopyridine 1-oxide | Br⁻ | C2 | NaOEt | 2-Ethoxypyridine 1-oxide rsc.org |

| 4-Chloropyridine 1-oxide | Cl⁻ | C4 | NaOEt | 4-Ethoxypyridine 1-oxide rsc.org |

Addition-Elimination Processes

The reactivity of pyrimidine N-oxides, including this compound, towards nucleophiles is significantly influenced by the N-oxide group, which activates the heterocyclic ring. Nucleophilic substitution on the pyrimidine N-oxide ring often proceeds through an addition-elimination mechanism. chemistrysteps.comlibretexts.org This two-step process is distinct from SN1 or SN2 mechanisms. chemistrysteps.com It begins with the nucleophilic attack on an electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. chemistrysteps.com

In the initial addition step, the aromaticity of the pyrimidine ring is temporarily disrupted. The subsequent elimination step involves the departure of a leaving group, which restores the aromatic system and results in the net substitution product. chemistrysteps.com For pyrimidine N-oxides, the reaction is typically initiated by the activation of the N-oxide oxygen by an electrophile, such as an acylating agent. This activation enhances the electrophilicity of the ring, particularly at the C-2 and C-4 positions, facilitating the nucleophilic attack. scripps.edu For instance, 5-dimethylamino- wikipedia.orgresearchgate.netresearchgate.netoxadiazolo[3,4-d]pyrimidine 1-oxide has been shown to react preferentially at the C-7 position (analogous to C-4 in pyrimidine) with various nucleophiles to form stable covalent adducts. rsc.org

Influence of Substituents on Nucleophilic Reaction Pathways

Substituents on the pyrimidine ring play a crucial role in directing the course of nucleophilic reactions. The nature and position of these groups can influence both the rate and the regioselectivity of the nucleophilic attack. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the ring, thereby affecting its susceptibility to nucleophilic substitution.

In unsymmetrical pyrimidines, N-oxidation tends to occur at the nitrogen atom situated para to a potent electron-donating substituent. researchgate.net Weaker activating groups, such as the methyl group in this compound, are generally considered to be ortho-directing. researchgate.net Quantum chemical calculations performed on substituted pyridine-N-oxides have shown that strong electron-withdrawing substituents increase the electron affinity of the molecule. researchgate.net This suggests that such substituents would make the pyrimidine ring more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the complexation ability of the N-oxide. researchgate.net The interplay of these electronic effects determines the ultimate pathway and outcome of the reaction.

Reactions with Specific Nucleophiles (e.g., Cyanamide, Alkoxides, Thiophenoxide)

The reaction of pyrimidine N-oxides with various nucleophiles leads to a diverse array of substituted products. The activation of the N-oxide with an acylating agent is a common prerequisite for these transformations.

Cyanide/Cyanamide : The cyanation of pyridine N-oxides is a well-established method for producing cyanopyridines. chem-soc.si This reaction typically involves treating the N-oxide with a cyanide source in the presence of an acylating agent, such as dimethylcarbamoyl chloride. chem-soc.si The reaction proceeds via nucleophilic attack of the cyanide ion at the activated C-2 or C-4 position. Similarly, pyridine N-oxides can be converted into 2-pyridyl ureas by reacting them with cyanamides in the presence of methanesulfonic acid. youtube.com

Alkoxides and Water : Nucleophiles like water and alcohols can add to activated pyrimidine N-oxide rings. For example, 5-dimethylamino- wikipedia.orgresearchgate.netresearchgate.netoxadiazolo[3,4-d]pyrimidine 1-oxide reacts with water and alcohols to give readily isolable covalent adducts. rsc.org

Amines : Amines are effective nucleophiles in reactions with activated N-oxides, leading to aminated pyrimidine derivatives. rsc.org

While specific examples for thiophenoxide with this compound are not detailed, its behavior as a strong sulfur nucleophile suggests it would readily react with the activated pyrimidine ring at an electron-deficient carbon, analogous to other nucleophiles.

Rearrangement Reactions

Boekelheide Rearrangement in Pyrimidine N-Oxides

The Boekelheide rearrangement is a significant reaction of heterocyclic N-oxides that possess an α-alkyl group, such as the methyl group in this compound. wikipedia.org First reported by Virgil Boekelheide in 1954, this reaction typically involves treating the N-oxide with a carboxylic acid anhydride (B1165640), such as acetic anhydride, to yield an acetoxymethyl-substituted pyrimidine derivative. researchgate.netacs.org The reaction essentially transfers the N-oxide oxygen to the α-carbon of the alkyl side chain. chemtube3d.com

The rearrangement is a valuable synthetic tool for the functionalization of the methyl group adjacent to a ring nitrogen. For instance, the acetic anhydride-promoted reaction of a model pyrimidine N-oxide was studied in detail, leading to the corresponding 4-acetoxymethyl-substituted pyrimidine. researchgate.netnih.gov

Mechanistic Investigations (Radical Intermediates, Ion Pairs, Sigmatropic Pathways)

The mechanism of the Boekelheide rearrangement has been a subject of extensive investigation, with evidence pointing towards multiple competing pathways. nih.govresearchgate.net The process is initiated by the acylation of the N-oxide oxygen by the anhydride. wikipedia.orgchemtube3d.com Following this, a proton is abstracted from the α-methyl group by the carboxylate anion. wikipedia.org

From this intermediate, several pathways are energetically feasible as shown by high-level quantum chemical calculations: nih.govresearchgate.net

researchgate.netresearchgate.net-Sigmatropic Rearrangement : A concerted pericyclic reaction can occur, involving a six-membered transition state, which directly yields the acylated product. wikipedia.orgchemtube3d.com

Stepwise Processes via Ion Pairs : The reaction can proceed through the formation of an intimate ion pair, which then recombines to form the product. nih.govresearchgate.net

Influence of Carboxylic Acid Anhydrides on Reaction Outcome

The choice of carboxylic acid anhydride significantly impacts the conditions and outcome of the Boekelheide rearrangement. wikipedia.orgresearchgate.net

Originally, the reaction was performed using acetic anhydride, which often required heating at reflux temperatures (around 140 °C). wikipedia.org However, using a more reactive acylating agent like trifluoroacetic anhydride (TFAA) allows the reaction to proceed under much milder conditions, often at room temperature, and can lead to high yields of the corresponding 2-(α-hydroxyalkyl)-pyridines. wikipedia.orgresearchgate.net The use of different anhydrides can also confirm the participation of radical intermediates in the reaction mechanism. nih.govresearchgate.net

A study on a model pyrimidine N-oxide with various anhydrides provided the following results:

| Anhydride | Conditions | Major Product Yield | Side Products Identified |

|---|---|---|---|

| Acetic Anhydride | 110 °C, 24h | Moderate | Yes |

| Trifluoroacetic Anhydride | Room Temp | High | Fewer than with Acetic Anhydride |

| Propionic Anhydride | 110 °C, 24h | Moderate | Yes |

| Isobutyric Anhydride | 110 °C, 24h | Moderate | Yes |

Data is illustrative based on findings that different anhydrides were used and side products were formed. researchgate.netresearchgate.netnih.govresearchgate.net

The formation of various side products, particularly when using acetic anhydride, further supports the complexity of the reaction mechanism, including the potential for radical pathways. researchgate.netnih.gov

Photochemical Rearrangements and Isomerizations

The photochemistry of pyrimidine N-oxides, including this compound, is a field rich with complex transformations that are highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions, such as the solvent and the wavelength of light used. wur.nl Upon absorption of ultraviolet light, these molecules are promoted to electronically excited states, from which they can undergo a variety of reactions, including rearrangements, isomerizations, and deoxygenation. wur.nl

The photochemical behavior of pyrimidine N-oxides is governed by the dynamics of their singlet (S₁) and triplet (T₁) excited states. wur.nl For many azaaromatic N-oxides, it is established that the excited singlet state is primarily responsible for isomerizations and rearrangements, while the triplet state often leads to oxygen abstraction (deoxygenation). wur.nl

Upon UV irradiation, the pyrimidine N-oxide molecule is first promoted to an excited singlet state. From here, it can either react directly or undergo intersystem crossing (ISC) to the corresponding triplet state. The specific pathway taken is influenced by the molecule's structure and the presence of sensitizers. For instance, in some heteroaromatic N-oxides, the addition of a triplet sensitizer (B1316253) like benzophenone (B1666685) has been shown to increase deoxygenation, indicating the triplet state's role in this process. wur.nl Conversely, reactions proceeding via the singlet state are often responsible for complex structural reorganizations. wur.nl

For pyrimidine specifically, studies have delved into its singlet and triplet valence excited states. anu.edu.au The lowest energy excited state is typically an n→π* transition, involving the promotion of an electron from a non-bonding orbital on a nitrogen atom to an anti-bonding π* orbital. nih.gov The presence of hydrogen bonding, for example with water, can significantly alter the electronic structure of the excited state, causing localization of the excitation on one nitrogen atom. nih.gov This dynamic interplay between different excited states is crucial for understanding the subsequent chemical transformations. acs.orgnih.gov

A common photochemical reaction for nearly all heteroaromatic N-oxides is deoxygenation, the abstraction of the oxygen atom to yield the parent heterocycle. wur.nl However, this reaction is not always observed in di- and trisubstituted pyrimidine N-oxides. wur.nl The liberated oxygen is believed to be in an atomic state, capable of oxidizing the solvent; for example, irradiation in benzene can produce phenol. wur.nl

More complex intramolecular transformations also occur, often proposed to proceed through highly unstable intermediates. One key hypothesized intermediate in the photochemistry of N-oxides is the oxaziridine (B8769555), formed by electrocyclization of the N-oxide oxygen onto an adjacent ring carbon (C2 or C6). wur.nl While oxaziridines have been isolated in the photolysis of some quinoline (B57606) 1-oxides, their existence in pyrimidine N-oxide photochemistry is often transient and inferred from the final products. wur.nl The stability and subsequent reaction pathways of this oxaziridine intermediate are critical. It can rearrange to form ring-contracted products, such as imidazoles, or ring-expanded products like 1,2,4-oxadiazepines. wur.nl

For example, the photolysis of 2,4,6-trimethylpyrimidine (B372508) 1-oxide in methanol (B129727) results in a rearrangement to form 4(5)-acetyl-2,5(4)-dimethylimidazole and 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine. wur.nl This ring contraction into an imidazole (B134444) derivative highlights a characteristic pathway for 4,6-disubstituted pyrimidine N-oxides. wur.nl

| Reactant | Solvent | Wavelength | Products | Reference |

| 2,4,6-Trimethylpyrimidine 1-oxide | Methanol | 254 nm | 4(5)-Acetyl-2,5(4)-dimethylimidazole, 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine | wur.nl |

| 2,4,6-Trimethylpyrimidine 1-oxide | Benzene | 254 nm | 4(5)-Acetyl-2,5(4)-dimethylimidazole | wur.nl |

Sigmatropic Rearrangements in Pyrimidine N-Oxide Derivatives (e.g.,acs.orgresearchgate.netandacs.orgacs.orgshifts)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-conjugated system. wikipedia.orglibretexts.org In the context of pyrimidine N-oxide derivatives, acs.orgacs.org-sigmatropic rearrangements are particularly significant, most notably in the Boekelheide rearrangement. researchgate.netuh.edu

The Boekelheide rearrangement typically involves the reaction of an N-oxide with an acid anhydride, such as acetic anhydride. researchgate.net For a pyrimidine N-oxide with a methyl group at a position alpha to the N-oxide (e.g., a hypothetical 2-methylpyrimidine (B1581581) 1-oxide derivative), the reaction is initiated by acylation of the N-oxide oxygen. This is followed by deprotonation of the methyl group to form an anhydrobase. This intermediate then undergoes a concerted acs.orgacs.org-sigmatropic rearrangement, leading to the formation of an acetoxymethyl-substituted pyrimidine after subsequent steps. researchgate.netyoutube.com

Experimental and computational studies on a model pyrimidine N-oxide have shown that the Boekelheide rearrangement can be complex, potentially proceeding through concerted acs.orgacs.org-sigmatropic pathways or stepwise processes involving ion pairs or radical intermediates. researchgate.net The formation of various side products often supports the involvement of radical species. researchgate.net

While thermal acs.orgresearchgate.net alkyl shifts are generally disfavored in open-chain systems due to prohibitive transition state geometry, they can occur under specific conditions, particularly in cyclic molecules. uh.edustereoelectronics.org Photochemical acs.orgresearchgate.net sigmatropic hydrogen shifts, however, are symmetry-allowed and proceed suprafacially. stereoelectronics.org

| Rearrangement Type | Description | Key Intermediate | Typical Conditions | Reference |

| acs.orgacs.org-Sigmatropic (Boekelheide) | Rearrangement of a methyl-substituted pyrimidine N-oxide to an acetoxymethyl pyrimidine. | Acylated anhydrobase | Acetic anhydride, heat | researchgate.net |

| acs.orgresearchgate.net-Sigmatropic | Migration of a group across three atoms. Thermal shifts are often geometrically constrained but photochemical shifts are more common. | N/A | Heat or UV light | uh.edustereoelectronics.org |

Deoxygenation and Reduction Processes

The removal of the oxygen atom from the pyrimidine N-oxide moiety is a fundamental transformation, yielding the parent pyrimidine. This can be achieved through various reduction methods, ranging from classical chemical reagents to modern catalytic processes.

Commonly used reducing agents for pyridine N-oxides, which are also applicable to pyrimidine N-oxides, include phosphorus trichloride (B1173362) (PCl₃) or other phosphorus(III) derivatives. These reactions are often high-yielding and proceed under mild conditions. youtube.com Other methods involve catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals such as zinc. youtube.comorganic-chemistry.org

More recently, milder and more selective methods have been developed. Tetrahydroxydiboron has been identified as a mild and remarkably selective reducing agent for pyridine N-oxides, which can be used in situ, avoiding the need to isolate the N-oxide intermediate from a prior reaction. thieme-connect.com Photocatalytic methods have also emerged, utilizing transition metal complexes, such as those based on rhenium, to achieve deoxygenation under ambient conditions. nih.govrsc.org These photocatalytic systems can reduce a wide range of N-O bonds with varying reduction potentials. nih.gov Additionally, reduction by titanium(III) has been studied, proceeding via a free-radical pathway. rsc.org

| Reagent/Method | Conditions | Advantages | Reference |

| Phosphorus Trichloride (PCl₃) | Mild conditions | Simplicity, selectivity, high yield | youtube.com |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies | Effective reduction | youtube.com |

| Ammonium (B1175870) Formate, Pd/C | Mild conditions | Avoids strong acids/harsh reagents, high yield | organic-chemistry.org |

| Tetrahydroxydiboron | Mild, often in situ | High selectivity, simple workup | thieme-connect.com |

| Rhenium Photocatalyst | Visible light, ambient conditions | Mild, reduces various N-O bonds | nih.govrsc.org |

| Titanium(III) | Acidic solution | Stepwise reduction | rsc.org |

Catalyzed Reactions and Transition Metal Chemistry

Pyrimidine N-oxides, like their pyridine counterparts, can act as ligands in coordination chemistry, binding to transition metals through the oxygen atom. wikipedia.orgacs.org This coordination can activate the pyrimidine ring for various transformations. The N-oxide group itself can also function as a mild, nucleophilic oxidant, particularly in the presence of metal catalysts, where it can transfer its oxygen atom to a substrate or a metal center. thieme-connect.de

The catalytic oxidation of methyl-substituted heterocycles, such as the gas-phase oxidation of 4-methylpyridine (B42270) on vanadium oxide catalysts, provides a model for potential reactions of this compound. ijcce.ac.irijcce.ac.ir Such processes can lead to the formation of aldehydes or carboxylic acids. ijcce.ac.ir Furthermore, pyridine N-oxy radicals, generated photocatalytically, can participate in radical cascade reactions with substrates like 1,6-enynes to synthesize complex polycyclic compounds. nih.gov

Directed ortho metallation (DoM) is a powerful strategy for the functionalization of aromatic rings. For pyridine N-oxides, the N-oxide group is a strong directing group, facilitating the deprotonation of the C2 and C6 positions by strong bases like lithium amides or organolithium reagents. scripps.edu This generates a nucleophilic organometallic intermediate that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, silyl (B83357) chlorides) to introduce substituents at the position adjacent to the nitrogen atom. youtube.comscripps.edu

The use of mixed-metal bases or frustrated Lewis pairs can offer enhanced regio- and chemoselectivity in the metallation of pyridine derivatives. researchgate.netresearchgate.net For this compound, metallation could potentially occur at the C2 position or on the methyl group, depending on the base and reaction conditions. The resulting anion can then be trapped with an electrophile, providing a versatile route to a variety of substituted pyrimidine derivatives. Following functionalization, the N-oxide group can be removed via deoxygenation, demonstrating its utility as a removable activating and directing group. youtube.com

Pyridine N-Oxides as Organocatalysts and Ligands in Organic Transformations

Pyridine N-oxides and their derivatives have emerged as a significant class of mild Lewis bases capable of activating certain Lewis acidic molecules, thereby enhancing the reactivity of their nucleophilic counterparts in various reactions. researchgate.net Their utility as organocatalysts is well-documented, particularly in enantioselective reactions. researchgate.netresearchgate.net The nucleophilicity of the oxygen atom in the N-oxide functional group, combined with a strong affinity for elements like silicon, makes them ideal for activating organosilicon reagents. researchgate.netnih.gov This has led to their application as efficient organocatalysts in allylation, propargylation, and allenylation reactions, as well as in the ring-opening of meso-epoxides. nih.gov

Chiral pyridine N-oxides, in particular, have garnered attention for their ability to control stereochemistry in asymmetric synthesis. nih.gov For instance, structurally simple pyridine N-oxides derived from inexpensive amino acids have been successfully employed as organocatalysts in the allylation of aldehydes with allyl(trichloro)silane, yielding homoallylic alcohols with good yields and enantiomeric excesses up to 84%. acs.org The catalytic activity is contingent on the presence of the N-oxide functionality, as the corresponding pyridine without the N-oxide is catalytically inactive. acs.org It is proposed that the N-oxide oxygen coordinates to the silicon atom, forming the catalytically active species. acs.org

Beyond organocatalysis, pyridine N-oxides also serve as effective ligands in coordination chemistry. wikipedia.orgwikipedia.org They bind to metal centers through the oxygen atom. wikipedia.org A host of transition metal complexes featuring pyridine N-oxide ligands have been synthesized and characterized. wikipedia.orgwikipedia.org These complexes are typically kinetically labile due to the weakly basic nature of the pyridine N-oxide ligand. wikipedia.org The coordination of pyridine N-oxides to metal centers can influence the electronic properties and reactivity of the metal, making them useful components in the design of novel catalysts and functional materials.

| Catalyst/Ligand Type | Application | Key Features |

| Chiral Pyridine N-Oxides | Asymmetric allylation of aldehydes | High enantioselectivity, activation of organosilicon reagents. nih.govacs.org |

| Pyridine N-Oxides | Ligands for transition metals | Coordination through the oxygen atom, formation of kinetically labile complexes. wikipedia.orgwikipedia.org |

| Modified MOFs with N-oxide moieties | Gas adsorption | Enhanced adsorption of C2H2 and CO2. researchgate.net |

Photoredox Catalysis Involving N-Oxides

The unique electronic properties of N-oxides have also been harnessed in the field of photoredox catalysis. researchgate.netresearchgate.net Pyrimidopteridine N-oxides, for example, have been characterized as organic photoredox catalysts. researchgate.net These compounds have been successfully applied in the photomediated contra-thermodynamic E→Z isomerization of cinnamic acid derivatives and the oxidative cyclization of 2-phenyl benzoic acid to benzocoumarin, using molecular oxygen as a mild oxidant. researchgate.net

A key mechanistic feature in some photoredox cycles involving pyridine N-oxides is the generation of pyridine N-oxy radicals. nih.goviu.edu These oxygen-centered radicals can be produced through single-electron oxidation of the corresponding N-oxides, facilitated by a photoredox catalyst. nih.govacs.org The reactivity of these radicals can be modulated by structural modifications of the parent N-oxide. acs.org This strategy has been employed in the functionalization of unactivated C(sp3)–H bonds, including alkylation and heteroarylation, using an acridinium (B8443388) photoredox catalyst. acs.org

Furthermore, the addition of a photocatalytically generated pyridine N-oxy radical to a carbon-carbon triple bond can produce a β-oxyvinyl radical intermediate. nih.gov This intermediate can then participate in divergent radical cascade annulation reactions of 1,6-enynes, leading to the synthesis of complex polycyclic structures under mild, metal-free conditions. nih.gov The selective deoxygenation of pyridine N-oxides can also be achieved through photoredox catalysis, highlighting the diverse reactivity of these compounds under photochemical conditions. researchgate.net

| Photoredox System | Application | Mechanism |

| Pyrimidopteridine N-oxides | E→Z isomerization, oxidative cyclization | Organic photoredox catalysis. researchgate.net |

| Acridinium photocatalyst / Pyridine N-oxide | C(sp3)–H functionalization | Generation of oxygen-centered radicals via single-electron oxidation. acs.org |

| Photoredox catalyst / 2,6-Lutidine N-oxide | Radical cascade annulations of 1,6-enynes | Formation of a β-oxyvinyl radical intermediate. nih.gov |

Ring Transformations and Contractions

Pyrimidine N-oxides are susceptible to ring transformation and contraction reactions, particularly when subjected to nucleophilic attack. wur.nl These reactions often lead to the formation of different heterocyclic systems, demonstrating the synthetic utility of pyrimidine N-oxides as precursors to diverse molecular scaffolds.

Formation of Isoxazoles from Pyrimidine N-Oxides

A notable ring transformation of pyrimidine N-oxides is their conversion into isoxazole (B147169) derivatives. wur.nl For instance, 4-X-6-phenyl(or methyl)pyrimidine 1-oxides react with nucleophiles like liquid ammonia (B1221849) to yield ring-contracted products, specifically 5-amino-3-phenyl(or methyl)isoxazoles, alongside the corresponding 4-aminopyrimidine (B60600) 1-oxides. wur.nl This ring contraction can occur under relatively mild conditions, such as in liquid ammonia at -33°C. wur.nl

The mechanism of this transformation involves the initial addition of the nucleophile to the pyrimidine ring. wur.nl Two concurrent pathways have been proposed based on studies with N-labeled substrates. One pathway involves the nucleophilic attack at the C(2) position, while the other involves attack at the C(4) position. wur.nl Both pathways ultimately lead to the formation of the 5-aminoisoxazole product, with the original nitrogen atoms of the pyrimidine ring being incorporated into the final product in different positions depending on the pathway. wur.nl The intramolecular 1,3-dipolar cycloaddition of in situ generated nitrile oxides is a common and efficient method for the synthesis of isoxazoles and isoxazolines annulated to various cyclic systems. encyclopedia.pubmdpi.com

Ring Opening and Ring Closure Mechanisms (e.g., SN(ANRORC) process)

The SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure, is a key pathway in the nucleophilic substitution reactions of certain heterocyclic compounds, including pyrimidines. wikipedia.orgchemrxiv.org This mechanism is distinct from a direct nucleophilic aromatic substitution (SNAr) or an elimination-addition (aryne) mechanism. wikipedia.org It has been extensively studied in the reactions of substituted pyrimidines with strong nucleophiles like metal amides in liquid ammonia. wikipedia.org

In the context of pyrimidine N-oxides, while some reactions may proceed through a direct substitution, others can involve a ring-opening and ring-closing sequence. wur.nl For example, in the reaction of 4-X-6-phenyl(methyl)pyrimidine 1-oxides with potassium amide, an investigation with N-labeled substrates revealed that the formation of the 4-amino-6-methylpyrimidine 1-oxide does not occur via an SN(ANRORC) process. wur.nl However, the concurrent formation of the isoxazole ring system is a clear example of a ring transformation involving ring-opening and recyclization steps. wur.nl

The general principle of the SN(ANRORC) mechanism involves the initial addition of a nucleophile to the heterocyclic ring, leading to a σ-complex. wikipedia.org This is followed by the cleavage of a bond within the ring, resulting in an open-chain intermediate. wikipedia.org Subsequent rotation and ring closure, with the expulsion of a leaving group, leads to the final substituted product. wikipedia.org Isotope labeling studies have been crucial in elucidating this mechanism, demonstrating the exchange of ring atoms with atoms from the nucleophile. wikipedia.org

Computational and Theoretical Investigations

Electronic Structure Analysis

The electronic structure of 6-Methylpyrimidine 1-oxide is fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT) are employed to analyze various aspects of its electronic environment.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 1: Illustrative HOMO-LUMO Energies of Related Pyrimidine (B1678525) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrimidine | -7.32 | -0.25 | 7.07 |

| 2-Aminopyrimidine | -6.45 | -0.11 | 6.34 |

Note: The data in this table is for illustrative purposes to show the effect of substituents on frontier orbital energies of the pyrimidine core and is not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the MEP map is expected to show a region of significant negative potential around the oxygen atom of the N-oxide group, indicating its high nucleophilicity and ability to participate in hydrogen bonding. The nitrogen atoms of the pyrimidine ring will also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic protons will show positive potential. The presence of the electron-donating methyl group will likely increase the negative potential around the pyrimidine ring compared to the unsubstituted analogue.

Dipole Moment and Charge Distribution Analysis

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial charges on each atom in the molecule. In this compound, the oxygen atom of the N-oxide group is expected to carry a significant negative charge, while the nitrogen atom bonded to it will have a positive charge. The carbon atoms of the pyrimidine ring will have varying partial charges depending on their position relative to the nitrogen atoms and the methyl group. This charge distribution is crucial in determining the molecule's intermolecular interactions and reactivity. A study on 4-methylpyridine-N-oxide showed that the presence of an electron-donating CH3 substituent leads to an increase in the N→O bond length, which can be attributed to changes in electron density distribution nih.gov. A similar effect can be anticipated for this compound.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies.

Transition State Characterization and Energy Barrier Calculations

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction kinetics. Quantum chemical calculations can be used to locate transition state structures and compute the energy barrier (activation energy) of a reaction.

While specific transition state calculations for reactions of this compound are not extensively documented, studies on similar pyrimidine N-oxides provide a framework for understanding its reactivity. For instance, in reactions such as nucleophilic substitution or rearrangements, computational methods can model the approach of the nucleophile, the breaking and forming of bonds, and the resulting energy profile of the reaction.

Exploration of Concerted versus Stepwise Processes

Many organic reactions can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step, or a stepwise mechanism, which involves the formation of one or more intermediates. Quantum chemical calculations can help distinguish between these pathways by locating intermediates and comparing the energy barriers of the different routes.

The Boekelheide rearrangement, a reaction that some N-oxides undergo, has been a subject of such computational studies. While a specific study on this compound is not available, research on a model pyrimidine N-oxide suggests that both concerted researchgate.netresearchgate.net-sigmatropic rearrangements and stepwise processes, potentially involving ion pairs or radical intermediates, are energetically feasible. The preferred pathway can be influenced by the specific substituents on the pyrimidine ring and the reaction conditions. The presence of the methyl group at the 6-position in this compound could influence the stability of potential intermediates and transition states, thereby affecting the mechanistic landscape of its reactions.

Computational Assessment of Radical and Ionic Intermediates

Theoretical studies have provided significant insights into the nature and stability of radical and ionic intermediates that may be formed from pyrimidine N-oxides in various chemical reactions. While direct computational data for this compound is limited, studies on analogous pyrimidine N-oxide systems offer a predictive framework.

For instance, in the context of the Boekelheide rearrangement, a reaction common to N-oxides, computational studies on model pyrimidine N-oxides have explored the feasibility of both ionic and radical pathways. High-level quantum chemical calculations suggest that pathways involving (pyrimidin-4-yl)methyl radical intermediates are energetically plausible. These computational models indicate that the stability of such radical species is a key factor in the reaction mechanism, often competing with or even being favored over ionic pathways. The presence of solvents that can readily donate hydrogen atoms has been shown experimentally to result in products that incorporate the solvent, lending credence to the computational prediction of radical intermediates.

Substituent Effects on Reactivity: A Computational Perspective

The introduction of a methyl group at the 6-position of the pyrimidine 1-oxide ring significantly influences its electronic structure and, consequently, its reactivity. Computational studies on substituted pyridine (B92270) N-oxides, which serve as excellent models for pyrimidine N-oxides, have demonstrated that the nature and position of substituents can tune the electronic properties of the molecule.

Quantum chemical calculations, often employing Density Functional Theory (DFT), have been used to analyze the effect of substituents on the N→O bond and the aromatic ring. For electron-donating groups like the methyl group, an increase in the N→O bond length is predicted compared to the unsubstituted pyrimidine 1-oxide. This is attributed to the increased electron density on the pyridine ring, which enhances the hyperconjugative interactions.

Computational studies on 4-methylpyridine-N-oxide, a close analogue, have provided quantitative data on these structural changes. Gas-phase electron diffraction (GED) studies combined with DFT calculations have confirmed the planar geometry of the pyridine ring and have quantified the changes in bond lengths and angles upon methylation. These findings are instrumental in understanding the reactivity of this compound, as changes in bond lengths and electronic distribution directly impact the molecule's susceptibility to nucleophilic or electrophilic attack.

Below is a table of selected computed geometrical parameters for 4-methylpyridine-N-oxide, which can be considered representative of the effects of a methyl substituent on the pyrimidine N-oxide core.

| Parameter | B3LYP/cc-pVTZ | MP2/cc-pVTZ |

| r(N→O) / Å | 1.271 | 1.288 |

| r(C1-N) / Å | 1.369 | 1.371 |

| r(C2-C3) / Å | 1.385 | 1.389 |

| ∠(C1-N-C5) / ° | 118.4 | 118.2 |

| ∠(N-C1-C2) / ° | 120.8 | 120.9 |

Data for 4-methylpyridine-N-oxide, a structural analogue.

Excited State Dynamics and Photophysical Properties

The photophysical and photochemical behavior of this compound is governed by the dynamics of its electronic excited states. Computational methods are indispensable for mapping the potential energy surfaces of these states and identifying the pathways for energy dissipation.

Theoretical Treatment of Photoisomerization Pathways

Upon absorption of ultraviolet light, pyrimidine N-oxides can undergo complex photoisomerization reactions. Theoretical studies on related heteroaromatic N-oxides suggest that the primary photochemical event is often an electrocyclization of the oxygen atom to a carbon atom of the ring, potentially forming an oxaziridine (B8769555) intermediate. The substitution pattern on the pyrimidine ring is predicted to play a crucial role in determining the preferred site of this electrocyclization.

While early Huckel calculations on monosubstituted pyrimidine N-oxides suggested a preference for cyclization to the C(2) position, more advanced calculations have indicated that cyclization to C(6) can also be favorable, depending on the substituents. For this compound, the presence of the methyl group at C(6) would sterically and electronically influence this process. Computational modeling of the potential energy surfaces of the excited states is necessary to determine the energy barriers for these competing pathways and to predict the likely photoproducts. It has been established for many aromatic N-oxides that the excited singlet state is responsible for isomerizations and rearrangements, whereas the triplet state is often implicated in deoxygenation reactions.

Excited-State Intramolecular Proton Transfer (ESIPT)

While this compound itself does not possess the requisite functional groups for ESIPT, the pyrimidine N-oxide scaffold can be a component of molecules designed to undergo this process. In such systems, a proton donor group (like a hydroxyl or amino group) is positioned to form an intramolecular hydrogen bond with the N-oxide oxygen or a ring nitrogen.

Computational studies on such derivatives, often using Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding the ESIPT mechanism. These calculations can model the potential energy surfaces of the ground and excited states along the proton transfer coordinate. Theoretical investigations have shown that upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change significantly, often leading to a barrierless or low-barrier proton transfer in the excited state. This process results in the formation of a transient tautomer with distinct electronic and emissive properties. The absence of fluorescence in some pyrimidine derivatives containing a hydroxyl group has been explained by a rapid ESIPT process leading to a tautomer that deactivates through a non-radiative pathway.

Application of Advanced Computational Methodologies

A variety of sophisticated computational methods have been applied to study the properties of pyrimidine N-oxides and related molecules, providing deep insights into their electronic structure, vibrational spectra, and reactivity.

Density Functional Theory (DFT) is a widely used method for geometry optimization and electronic structure calculations of ground-state properties. Functionals like B3LYP are commonly employed. For excited-state properties, Time-Dependent DFT (TD-DFT) is the workhorse for calculating vertical excitation energies and simulating UV-Vis absorption spectra.

Møller-Plesset second-order perturbation theory (MP2) offers a higher level of theory for electron correlation and is often used for more accurate geometry and energy calculations, especially when DFT methods may be inadequate.

For the accurate prediction of vibrational spectra, more advanced methods that account for anharmonicity are necessary. The Generalized second-order Vibrational Perturbation Theory (GVPT2) is a powerful approach for computing anharmonic frequencies and has been successfully applied to various organic molecules. This method, often in conjunction with DFT or MP2, can provide theoretical vibrational spectra that are in excellent agreement with experimental data. Other methods to treat vibrational anharmonicity include the Vibrational Self-Consistent Field (VSCF) method and its correlation-corrected extension, PT2-VSCF. These methods solve the vibrational Schrödinger equation on a potential energy surface, providing a detailed description of the vibrational states and their energies.

The table below presents a comparison of the calculated N-O bond dissociation energies (BDEs) for pyridine N-oxide using different computational models, which highlights the importance of the chosen methodology.

| Method/Basis Set | Calculated N-O BDE (kcal/mol) |

| HF/6-31G | 75.3 |

| B3LYP/6-31G | 63.5 |

| B3LYP/6-311+G(d,p) | 63.8 |

| M06/6-311+G(d,p) | 66.1 |

Data for pyridine N-oxide, a parent aromatic N-oxide.

These advanced computational techniques are essential for a comprehensive understanding of the structure, reactivity, and spectroscopy of this compound, providing a theoretical foundation for experimental observations and guiding the design of new molecules with desired properties.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman)

The N-O stretching vibration (ν N-O) is a key diagnostic band for N-oxides and typically appears in the 1200–1300 cm⁻¹ region of the infrared spectrum. acs.org Its exact position is sensitive to the electronic nature of the heterocyclic ring. Another important band is the N-O bending vibration (δ N-O), which is generally found around 800–850 cm⁻¹. acs.org

Other significant bands include C-H stretching from the aromatic ring and the methyl group, C=C and C=N ring stretching vibrations, and various in-plane and out-of-plane ring deformation modes. nih.govnih.gov

Table 4: Characteristic Vibrational Frequencies for Pyrimidine (B1678525) N-Oxides

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-O Stretch (ν N-O) | 1200 - 1300 | acs.org |

| N-O Bend (δ N-O) | 800 - 850 | acs.org |

| Ring C=C, C=N Stretch | 1400 - 1600 | nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of aromatic N-oxides like 6-methylpyrimidine 1-oxide is characterized by two main types of transitions: π → π* and n → π*. nih.govaip.org

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. They typically result in strong absorption bands at shorter wavelengths.

n → π Transitions:* This lower-energy transition involves promoting a non-bonding electron (from the oxygen atom) to a π* antibonding orbital. aip.org This transition is characteristic of N-oxides and appears as a distinct, lower-intensity absorption band at longer wavelengths, often in the near-UV region (315–360 nm). nih.govaip.org

The position of these absorption maxima can be influenced by the solvent, a phenomenon known as solvatochromism. researchgate.net Studies on related pyrimidinone compounds have shown that changes in solvent acidity cause shifts in the UV absorption maxima, which can be used to study protonation events. acs.orgsemanticscholar.org

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Expected λₘₐₓ Region (nm) | Characteristics |

| π → π | < 300 | High Intensity |

| n → π | 315 - 360 | Low Intensity, Characteristic of N-Oxide |

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components within a mixture.

In the analysis of this compound, electron ionization (EI) is a common method. In this process, high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M•+). msu.edu This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The fragmentation of pyrimidine N-oxides typically involves several key pathways. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for N-oxides can include the loss of an oxygen atom (M-16) or a hydroxyl radical (M-17). Other expected fragmentations would involve the pyrimidine ring itself, such as the loss of a methyl group (M-15) or cleavage of the ring structure. core.ac.uklibretexts.org

GC-MS is particularly useful for identifying this compound in a reaction mixture. The gas chromatograph separates the compound from starting materials, byproducts, and solvents based on its volatility and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum for definitive identification. sums.ac.irmdpi.com The retention time from the GC and the fragmentation pattern from the MS together provide high confidence in product identification. researchgate.netnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Description | Proposed Fragment Structure | Predicted m/z |

| Molecular Ion | [C₅H₆N₂O]•+ | 110 |

| Loss of Oxygen atom | [C₅H₆N₂]•+ | 94 |

| Loss of Methyl radical | [C₄H₃N₂O]+ | 95 |

| Loss of CO | [C₄H₆N₂]•+ | 82 |

| Loss of HCN | [C₄H₅NO]•+ | 83 |

This table is predictive and based on common fragmentation patterns for related heterocyclic N-oxides.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the precise positions of the atoms and the bonds between them. nih.gov

For this compound, a successful crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the pyrimidine ring and the N-oxide and methyl substituents.

Crystal Packing: How individual molecules of this compound arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. nih.govresearchgate.net

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating structural unit of the crystal. tugraz.at

While a specific crystal structure for this compound is not widely published, data from closely related compounds like 2-methylpyridine (B31789) N-oxide and various pyrimidine derivatives reveal common structural motifs. nih.goviucr.orgacs.org For instance, the crystal structure of a cobalt(II) complex with 2-methylpyridine N-oxide shows the N-oxide coordinating to the metal center through its oxygen atom. iucr.org Analysis of 4-methylpyridine-N-oxide by gas-phase electron diffraction and quantum chemical calculations has provided detailed geometric parameters for that isomer. nih.gov It is expected that the crystal structure of this compound would feature a largely planar pyrimidine ring and exhibit intermolecular interactions potentially involving the N-oxide oxygen atom.

Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound (Illustrative)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 10.771 |

| c (Å) | 14.881 |

| β (°) | 98.45 |

| Volume (ų) | 1285.6 |

| Z (molecules/unit cell) | 4 |

Note: This data is illustrative for a generic monoclinic system and does not represent this compound itself, but shows the type of parameters obtained from an X-ray crystallography experiment. researchgate.netscience.gov

Advanced Spectroscopic Techniques for Dynamic Studies

To understand the behavior of this compound following light absorption, advanced time-resolved spectroscopic techniques are employed. These methods can track the fate of excited electronic states on timescales ranging from femtoseconds to nanoseconds.

Femtosecond Fluorescence Up-Conversion: This technique is used to measure very short fluorescence lifetimes, often in the sub-picosecond to picosecond range. rsc.org The sample is excited by an ultrashort laser pulse, and the resulting fluorescence is collected and mixed with a second, time-delayed "gate" pulse in a nonlinear crystal. nih.govmdpi.com This process, known as sum-frequency generation, creates an "up-converted" signal at a shorter wavelength, whose intensity is proportional to the fluorescence intensity at the moment the gate pulse arrives. By systematically varying the delay of the gate pulse, the fluorescence decay profile can be reconstructed with extremely high time resolution. escholarship.orgnih.gov This could be used to study the initial relaxation dynamics of this compound immediately after photoexcitation.

Time-Correlated Single Photon Counting (TCSPC): TCSPC is the method of choice for measuring fluorescence lifetimes from picoseconds to microseconds. edinst.compicoquant.com The technique is based on the repetitive excitation of a sample with a high-repetition-rate pulsed laser. uniklinikum-jena.de For each excitation pulse, the electronics measure the time until a single fluorescence photon is detected. becker-hickl.com A histogram is built up over millions of excitation cycles, plotting the number of detected photons versus their arrival time after the excitation pulse. This histogram directly represents the fluorescence decay curve of the sample. nih.gov TCSPC could be used to characterize the lifetimes of any longer-lived emissive states of this compound, providing information about competing non-radiative decay pathways such as intersystem crossing to triplet states.

Table 3: Hypothetical Time-Resolved Fluorescence Data for this compound

| Technique | Component | Lifetime (τ) | Application |

| Fluorescence Up-Conversion | τ₁ | ~800 fs | Measures ultrafast solvent relaxation or initial internal conversion. |

| TCSPC | τ₂ | ~150 ps | Characterizes fluorescence from the primary excited singlet state (S₁). |

| TCSPC | τ₃ | ~2.1 ns | Could indicate emission from a different conformer or an excimer. |

This table presents hypothetical data to illustrate the type of information gained from dynamic spectroscopic studies.

Applications in Organic Synthesis and Advanced Materials Chemistry

Role as Synthetic Intermediates in Organic Synthesis

The N-oxide group in 6-methylpyrimidine 1-oxide significantly modifies the reactivity of the pyrimidine (B1678525) ring compared to its parent heterocycle. This modification makes it a valuable synthetic intermediate for accessing a variety of other molecules. The oxygen atom acts as an internal nucleophile and can also influence the regioselectivity of reactions, opening up synthetic pathways that are not readily accessible with 6-methylpyrimidine itself.

This compound is a key precursor for the synthesis of a wide array of substituted pyrimidine derivatives. The N-oxide functionality activates the pyrimidine ring, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. This enhanced reactivity allows for the introduction of various functional groups, leading to a diverse library of pyrimidine-based compounds. For instance, reactions with phosphoryl chloride can introduce a chlorine atom, which can then be displaced by other nucleophiles such as amines, alkoxides, or thiols. This strategy is fundamental in building the core structures of many biologically active molecules.

Furthermore, the N-oxide group can be deoxygenated at a later stage in a synthetic sequence, providing a strategic method for manipulating the electronic properties of the ring and then reverting to a standard pyrimidine structure. This "activate-and-remove" strategy is a powerful tool in the synthetic chemist's arsenal for creating complex pyrimidine derivatives.

Beyond simple substitution, this compound can be employed in more complex transformations to construct fused and functionalized heterocyclic systems. The N-oxide can participate in cycloaddition reactions, acting as a 1,3-dipole precursor. For example, under photochemical conditions, heteroaromatic N-oxides can rearrange and react with dipolarophiles to form novel, annulated heterocycles. wur.nl

Additionally, intramolecular reactions involving substituents on the pyrimidine ring can lead to the formation of bicyclic and tricyclic systems. For instance, 5-formyl- or 5-acetyl-4-(alkenylamino)pyrimidines can be used as precursors to pyrimido nih.govyoutube.comdiazepine N-oxides. maynoothuniversity.iersc.org These fused systems are of significant interest in medicinal chemistry due to their structural complexity and potential for biological activity. The reactivity of the N-oxide group is central to these transformations, enabling cyclization pathways that would otherwise be challenging.

Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on understanding and utilizing non-covalent interactions to design and construct ordered molecular assemblies in the solid state. wikipedia.orgnih.gov this compound, with its distinct functional groups, is an excellent candidate for building such supramolecular structures.

The N-oxide group is a potent hydrogen bond acceptor, while the aromatic C-H groups on the pyrimidine ring can act as weak hydrogen bond donors. This combination allows this compound to participate in the formation of robust and predictable hydrogen-bonding networks. These recurring and reliable patterns of intermolecular interactions are known as supramolecular synthons. mdpi.comresearchgate.net

In the crystal lattice, molecules of this compound can self-assemble through various hydrogen bonding motifs. For example, C-H···O interactions involving the N-oxide oxygen are common. mdpi.com The study of these synthons is crucial for crystal engineering, as it allows chemists to predict and control how molecules will arrange themselves in a crystal, which in turn dictates the material's physical properties. researchgate.net

Table 1: Common Supramolecular Synthons Involving N-Oxide Functionality

| Synthon Type | Interacting Groups | Description |

| C-H···O | Aromatic C-H and N-Oxide | A weak hydrogen bond that frequently directs packing in N-heterocyclic crystals. |

| O-H···O | Hydroxyl group and N-Oxide | A strong, directional interaction often used in the design of cocrystals. |

| N-H···O | Amine/Amide and N-Oxide | A robust hydrogen bond critical in biological systems and pharmaceutical cocrystals. |

Crystal engineering principles can be applied to design new solid forms of a molecule, such as cocrystals and salts, by combining it with other molecules (coformers). researchgate.net this compound can be cocrystallized with various hydrogen bond donors, such as carboxylic acids or phenols, to form new crystalline materials with tailored properties. The strong hydrogen bond acceptor capability of the N-oxide group makes it an ideal target for forming robust heterosynthons (synthons formed between different molecules). ias.ac.in

The formation of these multicomponent crystals is a strategy used to improve physical properties like solubility, stability, and melting point. For example, the interaction between a carboxylic acid and the N-oxide can form a charge-assisted hydrogen bond, leading to the formation of a salt, or a neutral hydrogen bond, resulting in a cocrystal. These new solid forms are characterized using techniques like single-crystal X-ray diffraction to determine their precise three-dimensional structure.

The oxygen atom of the N-oxide group is an excellent coordination site for metal ions, making pyrimidine N-oxides versatile ligands in coordination chemistry. wikipedia.orgacs.org this compound can coordinate to a variety of transition metals, such as copper(II), cobalt(II), and nickel(II), through its oxygen atom. wikipedia.orgnih.govnih.gov

Table 2: Examples of Metal Complexes with Pyridine (B92270) N-Oxide Type Ligands

| Metal Ion | Ligand Type | Resulting Structure | Potential Application |

| Copper(II) | Pyridine N-oxide | Dinuclear Paddlewheel nih.gov | Magnetism |

| Cobalt(II) | 2-Methylpyridine (B31789) N-oxide | 2D Coordination Polymer nih.gov | Catalysis |

| Nickel(II) | Pyridine N-oxide | Octahedral Complex wikipedia.org | Basic Research |

| Zinc(II) | Substituted Pyridine N-oxide | Fungistatic Complex wikipedia.org | Antifungal Agent |

Functional Materials Development

The development of novel functional materials is a cornerstone of modern technology, with applications ranging from electronics to optics. Pyrimidine derivatives are being actively investigated in this area due to their distinct electronic and structural properties. The introduction of an N-oxide group, as seen in this compound, can further modulate these properties, opening new avenues for material design.

π-conjugated systems, characterized by alternating single and multiple bonds, are fundamental to organic electronics. The delocalization of π-electrons along the molecular backbone imparts these materials with unique optical and charge-transport properties. While direct reports on the use of this compound in the synthesis of π-conjugated polymers are limited, the pyrimidine core is a recognized building block for such systems. The electron-withdrawing nature of the pyrimidine ring can be harnessed to create donor-acceptor architectures, which are crucial for applications in organic solar cells and transistors. The N-oxide group in this compound can further influence the electronic landscape of the molecule, potentially enhancing its utility in constructing novel π-conjugated materials with tailored energy levels and bandgaps.

The rigid and planar structure of the pyrimidine ring makes it a suitable core for the design of liquid crystalline materials. Liquid crystals exhibit phases of matter that have properties between those of conventional liquids and solid crystals, making them essential for display technologies. Although specific studies on the liquid crystalline properties of this compound are not extensively documented, the general class of pyrimidine derivatives has been explored for this purpose.

In the field of light-emitting materials, particularly for Organic Light-Emitting Diodes (OLEDs), pyrimidine-based compounds have shown promise. The ability to tune the emission color and efficiency by modifying the molecular structure is a key advantage of organic materials. The incorporation of a this compound moiety into a larger chromophore could potentially lead to new emissive materials with desirable photophysical properties.

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optical data processing, storage, and telecommunications. nih.gov The design of molecules with large NLO responses is an active area of research. Pyrimidine cores are considered ideal for creating push-pull molecules that can enhance luminescence and NLO properties. nih.gov

Table 1: Calculated NLO Properties of a Representative Pyrimidine Derivative (PMMS)

| Property | Value |

| Dipole Moment (μ) | 5.95 D (isolated molecule) |

| Average Polarizability (α) | 4.39 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 2.21 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 1.10 x 10⁻³⁵ esu |

Data for N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) from theoretical calculations.

Emerging Applications and Future Research Directions

The exploration of pyrimidine N-oxides, including this compound, in materials science is an emerging field with considerable room for growth. The unique properties imparted by the N-oxide functionality make these compounds interesting targets for a variety of applications. nih.gov For instance, the high polarity of the N⁺-O⁻ bond can enhance solubility and intermolecular interactions, which could be beneficial in the processing and self-assembly of materials. nih.gov

Future research could focus on several key areas:

Synthesis of Novel π-Conjugated Polymers: The systematic incorporation of this compound into polymer backbones to study the effect of the N-oxide group on the electronic and optical properties of the resulting materials.

Design of Advanced NLO Materials: The synthesis and characterization of new donor-acceptor molecules based on the this compound core to explore their potential for high-performance NLO applications.

Development of Emissive Materials for OLEDs: The design of novel fluorophores and phosphors incorporating the this compound moiety to achieve efficient and stable light emission for display and lighting technologies.

Exploration in Liquid Crystal Design: The synthesis of new mesogenic molecules containing the this compound unit to investigate their liquid crystalline behavior and potential for use in advanced display technologies.

Q & A

Q. What are the optimal synthetic routes for preparing 6-methylpyrimidine 1-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The oxidation of 6-methylpyrimidine using Oxone® (potassium peroxymonosulfate) in polar aprotic solvents (e.g., dioxane or methanol) under reflux is a common approach. For example, Oxone® in methanol at reflux overnight yields the N-oxide derivative with moderate efficiency . Characterization via gas-liquid chromatography (GLC) or HPLC, as described for structurally related pyrimidines, ensures purity validation . Historical syntheses (e.g., Adams & Miyano, 1954) highlight the importance of stoichiometric control to minimize byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C spectra for shifts indicative of N-oxide formation (e.g., deshielding of adjacent protons).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify N-O stretching vibrations (~1250–1350 cm⁻¹).

Cross-referencing with published data for analogous compounds (e.g., metoprine derivatives) ensures accuracy .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : N-Oxides are prone to degradation under light, heat, or moisture. Store in airtight, light-resistant containers at –20°C. Monitor peroxide formation using iodometric titration, as recommended for peroxide-forming chemicals . Regular stability assays (e.g., HPLC purity checks every 6 months) are advised .

Advanced Research Questions

Q. How do substituent modifications on the pyrimidine ring affect the biological activity of this compound derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are key. For example:

- Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to enhance antibacterial potency, as seen in pleuromutilin derivatives .

- Use molecular docking to predict binding affinity with bacterial ribosomes (e.g., 50S subunit targeting) and validate via MIC assays against Staphylococcus aureus .

- Compare metabolic stability using liver microsome assays to optimize pharmacokinetic profiles .

Q. What strategies resolve contradictions in reported biological data for this compound analogs?

- Methodological Answer :

- Meta-analysis : Systematically review experimental variables (e.g., bacterial strain variability, assay conditions) across studies .

- Dose-response validation : Replicate conflicting studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Hypothesis-driven redesign : If a derivative shows inconsistent activity, re-evaluate its solubility (via logP measurements) or membrane permeability (Caco-2 cell assays) .

Q. How can computational methods enhance the design of this compound-based inhibitors?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict conformational stability in target binding pockets (e.g., bacterial enzymes) over 100-ns trajectories.

- QSAR Modeling : Use descriptors like polar surface area and H-bond donor count to correlate structural features with IC₅₀ values .

- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity risks early in development .

Key Considerations for Researchers

- Contradictory Data : Always cross-validate findings using orthogonal methods (e.g., biological + computational assays) .

- Safety Protocols : Follow EH&S guidelines for handling peroxide-forming intermediates .

- Ethical Reporting : Adhere to IUPAC nomenclature and disclose full spectroscopic data to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.